molecular formula C12H16O2 B3029379 Carvacryl acetate CAS No. 6380-28-5

Carvacryl acetate

Cat. No. B3029379
CAS RN: 6380-28-5
M. Wt: 192.25 g/mol
InChI Key: OXZSUQJHKQOGOK-UHFFFAOYSA-N
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Description

Carvacryl acetate is a monoterpenoid and a natural product found in Origanum dictamnus, Origanum vulgare, and other organisms . It is also known as 5-Isopropyl-2-methylphenol acetate .


Molecular Structure Analysis

The molecular formula of Carvacryl acetate is C12H16O2 . The IUPAC name is (2-methyl-5-propan-2-ylphenyl) acetate . The structure of Carvacryl acetate has been determined and appropriate binding conformations were discovered via automatic docking simulations .


Chemical Reactions Analysis

Carvacryl acetate has shown interesting in vitro schistosomicidal activity . It also exhibits antimicrobial activity against bacteria such as Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis, a yeast Saccharomyces cerevisiae, and one fungi Botrytis cinerea .

Mechanism of Action

Target of Action

Carvacryl acetate, a semisynthetic monoterpene ester derived from carvacrol, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor . This receptor plays a crucial role in sensing environmental irritants, cold temperatures, and pain .

Mode of Action

Carvacryl acetate interacts with the TRPA1 receptor, establishing stable interactions with eight amino acid residues . This interaction leads to pharmacological efficacy against conditions like intestinal mucositis . It also exhibits anti-inflammatory and antinociceptive effects .

Biochemical Pathways

Carvacryl acetate affects various biochemical pathways. Its interaction with the TRPA1 receptor leads to a reduction in pro-inflammatory cytokines (interleukin-1β, keratinocyte chemoattractant, and tumor necrosis factor-α) and a decrease in malondialdehyde and nitric oxide metabolite levels in the jejunum . These changes contribute to its anti-inflammatory and antioxidant properties .

Result of Action

The interaction of Carvacryl acetate with the TRPA1 receptor results in various molecular and cellular effects. It reduces both neutropenia and bacteremia, increases villi height and crypt depth, decreases pro-inflammatory cytokines, and reduces malondialdehyde and nitric oxide metabolite levels in the jejunum . These effects contribute to its anti-inflammatory and antioxidant properties .

Action Environment

The action, efficacy, and stability of Carvacryl acetate can be influenced by environmental factors. For instance, the antimicrobial efficacy of terpenoids, a group to which Carvacryl acetate belongs, can be strengthened under certain conditions . .

properties

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSUQJHKQOGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863777
Record name Carvacryl acetate
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Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

246.50 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 5-Isopropyl-2-methylphenol acetate
Source Human Metabolome Database (HMDB)
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Product Name

Carvacryl acetate

CAS RN

6380-28-5, 4395-82-8
Record name Carvacryl acetate
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Record name Acetic acid, carvacryl-
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Record name Carvacryl acetate
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Record name 5-isopropyl-o-tolyl acetate
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Record name CARVACRYL ACETATE
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Melting Point

29.00 to 30.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 5-Isopropyl-2-methylphenol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does carvacryl acetate exert its anti-inflammatory effects?

A1: Carvacryl acetate has demonstrated anti-inflammatory activity in preclinical studies using a complete Freund's adjuvant-induced inflammation model. [] While the exact mechanism is still under investigation, research suggests its potential to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines like interleukin (IL)-1β. []

Q2: Does carvacryl acetate interact with specific receptors?

A2: Yes, research indicates that carvacryl acetate acts as a transient receptor potential ankyrin 1 (TRPA1) receptor agonist. [] This interaction may contribute to its observed anti-inflammatory and antinociceptive properties.

Q3: What is the impact of carvacryl acetate on oxidative stress?

A3: Studies show that carvacryl acetate exhibits neuroprotective effects against oxidative stress induced by cerebral ischemia-reperfusion injury. [] This neuroprotection is linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. []

Q4: What is the molecular formula and weight of carvacryl acetate?

A4: The molecular formula of carvacryl acetate is C12H16O2, and its molecular weight is 192.25 g/mol.

Q5: What spectroscopic data is available for carvacryl acetate?

A5: Fourier-transform infrared (FTIR) spectroscopy analysis of carvacryl acetate and its inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) revealed characteristic peaks at 3392.8 cm-1, 2922.1 cm-1, 1159.2 cm-1, and 1028.0 cm-1. These peaks correspond to the symmetric and antisymmetric stretching of ν[OH], ν[CH2], ν[C–C], and bending vibration of ν[O–H], respectively. []

Q6: How stable is carvacryl acetate in nanoemulsions?

A6: Carvacryl acetate nanoemulsions (CANE) have exhibited good stability over extended periods. One study demonstrated stability for 90 days with no signs of degradation, highlighting the potential of nanoemulsification for enhancing its stability and bioavailability. [, ]

Q7: Does carvacryl acetate possess anthelmintic properties?

A7: Yes, carvacryl acetate exhibits in vitro and in vivo anthelmintic activity against various gastrointestinal nematodes in sheep, including Haemonchus contortus. [, , , , , ] Additionally, it demonstrates activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. [, ]

Q8: How does nanoencapsulation affect the anthelmintic activity of carvacryl acetate?

A8: Nanoencapsulating carvacryl acetate with chitosan/gum arabic or chitosan/chichá gum has been shown to improve its efficacy against gastrointestinal nematodes in sheep. [, ] This enhanced activity is attributed to factors like controlled release, improved stability, and potentially better absorption.

Q9: Is there evidence of resistance development against carvacryl acetate in parasites?

A9: While carvacryl acetate demonstrates anthelmintic activity, further research is needed to determine the potential for resistance development in parasites upon prolonged exposure.

Q10: What is the toxicity profile of carvacryl acetate?

A10: Acute toxicity studies in rodents have been conducted to assess the safety profile of carvacryl acetate. [, ] While it exhibits toxicity at high doses, nanoencapsulation with chitosan/chichá gum significantly reduced its toxicity compared to the free compound. []

Q11: What are the advantages of formulating carvacryl acetate as a nanoemulsion?

A11: Nanoemulsions offer several advantages for carvacryl acetate delivery, including improved solubility, enhanced bioavailability, controlled release, and increased stability. [, ] This formulation strategy shows promise for improving its therapeutic efficacy, particularly through oral administration. []

Q12: Are there any other potential drug delivery systems for carvacryl acetate?

A12: Aside from nanoemulsions, other drug delivery systems like liposomes, solid lipid nanoparticles, and inclusion complexes with cyclodextrins could be explored to further enhance its delivery and therapeutic potential. []

Q13: What analytical techniques are used to characterize and quantify carvacryl acetate?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify carvacryl acetate in various matrices, including essential oils and biological samples. [, , , , , , ]

Q14: How does the acetylation of carvacrol affect its biological activity?

A14: Acetylation of carvacrol to form carvacryl acetate can influence its biological activity, potentially altering its binding affinity to receptors, interactions with enzymes, and overall pharmacological profile. [] Studies have shown that carvacryl acetate can exhibit different levels of anthelmintic activity and toxicity compared to carvacrol. [, ]

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